3-[(5-Bromo-2-fluorophenyl)methyl]azetidine
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Overview
Description
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine is an organic compound with the molecular formula C10H11BrFN and a molecular weight of 244.1 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a substituted phenyl group with bromine and fluorine atoms . It is primarily used in research and development, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with azetidine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors . The azetidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity . The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine can be compared with other similar compounds, such as:
3-[(5-Bromo-2-chlorophenyl)methyl]azetidine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
3-[(5-Bromo-2-methylphenyl)methyl]azetidine: The presence of a methyl group instead of a fluorine atom alters the compound’s steric and electronic properties.
3-[(5-Bromo-2-iodophenyl)methyl]azetidine: The iodine atom in this compound provides different reactivity and binding characteristics compared to the fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and specificity due to the presence of the fluorine atom .
Properties
IUPAC Name |
3-[(5-bromo-2-fluorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVKEZSBCXVRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588370 |
Source
|
Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937619-34-6 |
Source
|
Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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